4-chloro-N-(3,4-dimethylphenyl)benzamide

Crystallography Conformational analysis Solid-state structure

4-Chloro-N-(3,4-dimethylphenyl)benzamide (C₁₅H₁₄ClNO; MW 259.73 g/mol) is a synthetic N-arylbenzamide crystallizing in the orthorhombic space group Pbca. It features a 4-chlorobenzoyl group linked to a 3,4-dimethylaniline moiety and serves as a well-characterized solid-state reference standard in the benzanilide series.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 127292-03-9
Cat. No. B11703381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3,4-dimethylphenyl)benzamide
CAS127292-03-9
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H14ClNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
InChIKeySXFOCYOATNAWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(3,4-dimethylphenyl)benzamide (CAS 127292-03-9): Structural Benchmark for Substituted Benzanilide Procurement


4-Chloro-N-(3,4-dimethylphenyl)benzamide (C₁₅H₁₄ClNO; MW 259.73 g/mol) is a synthetic N-arylbenzamide crystallizing in the orthorhombic space group Pbca [1]. It features a 4-chlorobenzoyl group linked to a 3,4-dimethylaniline moiety and serves as a well-characterized solid-state reference standard in the benzanilide series [1]. The compound is commercially available at 97% purity [2] and has a calculated LogP of 4.70, indicating moderate lipophilicity [3].

Why N-(3,4-Dimethylphenyl)benzamide or 4-Chloro-N-phenylbenzamide Cannot Replace 4-Chloro-N-(3,4-dimethylphenyl)benzamide in Crystallographic and Physicochemical Studies


Generic substitution among N-phenylbenzamides is precluded by the extreme sensitivity of solid-state conformation to ring substitution patterns. The target compound adopts a near-planar arrangement (dihedral angle 5.5°) [1], whereas close analogs such as N-(3,4-dimethylphenyl)-4-methylbenzamide and N-(2,6-dimethylphenyl)-4-chlorobenzamide exhibit dihedral angles ranging from 10.5° to 87.2°, depending on the substituent [1]. These conformational differences cascade into distinct hydrogen-bonding networks, crystal packing motifs, and lattice energies, which directly affect melting behavior, solubility, and spectroscopic fingerprints. Consequently, any analog substitution invalidates X-ray diffraction standards, disrupts co-crystallization screens, and skews quantitative structure-property relationship (QSPR) models built on this scaffold.

Quantitative Differentiation of 4-Chloro-N-(3,4-dimethylphenyl)benzamide from Closest Benzanilide Analogs


Inter-Ring Dihedral Angle Defines Near-Planar Conformation Unique Among 3,4-Dimethylphenyl Benzanilides

Single-crystal X-ray diffraction at 299 K reveals that 4-chloro-N-(3,4-dimethylphenyl)benzamide (I) possesses an exceptionally small inter-ring dihedral angle of 5.5(2)°, signifying a nearly coplanar arrangement of the two aromatic rings [1]. In stark contrast, the closest analog N-(3,4-dimethylphenyl)-4-methylbenzamide (II) exhibits two crystallographically independent molecules with dihedral angles of 52.6(1)° and 10.5(1)° [1]. The positional isomer N-(2,6-dimethylphenyl)-4-chlorobenzamide (IV) displays even greater conformational spread: 39.9(2)°, 51.0(1)°, and 87.2(3)° across three independent molecules [1]. This ~10-fold difference in planarity between the target and its closest methyl-substituted analog has profound implications for π-π stacking, lattice packing, and spectroscopic properties.

Crystallography Conformational analysis Solid-state structure

Crystal Space Group Divergence Differentiates Packing Architecture from Closest Methyl-Substituted Analog

4-Chloro-N-(3,4-dimethylphenyl)benzamide (I) crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 9.550(1) Å, b = 10.104(2) Å, c = 28.133(4) Å, and Z = 8 [1]. In contrast, N-(3,4-dimethylphenyl)-4-methylbenzamide (II) adopts the monoclinic space group P2₁/c [1]. Although the specific monoclinic space group for N-(2,6-dimethylphenyl)-4-chlorobenzamide (IV) is not explicitly stated in the 2010 report, its multiple independent molecules (Z′ > 1) and varied dihedral angles indicate a fundamentally different packing architecture [1]. The shift from orthorhombic Pbca to monoclinic P2₁/c reflects the profound impact of a single 4-Cl → 4-CH₃ substitution on crystal symmetry.

Crystal engineering Space group Polymorphism

Intermolecular N–H···O Hydrogen-Bond Chain Topology Supports Directional Crystal Growth

In the crystal structure of (I), molecules are linked by N—H···O hydrogen bonds into chains propagating along the a-axis [1]. This one-dimensional hydrogen-bonded chain motif is a direct consequence of the N—H bond adopting a trans conformation relative to the C=O bond in combination with the near-planar geometry [1]. While the N—H⋯O interaction is a class-level feature common to secondary benzanilides, the directionality (exclusively along the a-axis) and the minimal inter-chain interference (owing to planarity) distinguish (I) from the methyl analog (II), where the large 52.6° dihedral angle disrupts chain linearity and introduces conformational disorder [1].

Hydrogen bonding Crystal growth Supramolecular chemistry

Higher Calculated LogP Distinguishes Lipophilicity from Unsubstituted and Methyl-Only Analogs

The calculated partition coefficient (LogP) of 4-chloro-N-(3,4-dimethylphenyl)benzamide is 4.70 [1], reflecting the combined lipophilic contribution of the 4-chloro substituent and the 3,4-dimethyl groups. By comparison, the dechlorinated analog N-(3,4-dimethylphenyl)benzamide has an experimental LogP of approximately 2.69 (Hit2Lead database) , while N-(3,4-dimethylphenyl)-4-methylbenzamide has a calculated LogD (pH 7.4) of 4.61 [2]. The ~2.0 LogP unit difference between the target compound and its non-chlorinated analog corresponds to a ~100-fold difference in octanol-water partition, translating to markedly different HPLC retention times and passive membrane permeability in cellular assays.

Lipophilicity LogP QSAR

Commercial Availability at Defined Purity Supports Consistent Procurement as a Reference Standard

4-Chloro-N-(3,4-dimethylphenyl)benzamide is listed by Alfa Aesar (product H59371) with a certified purity of 97% [1]. While several N-arylbenzamide analogs are available from niche suppliers, many are offered only through custom synthesis without a defined purity specification [2]. The existence of a standardized commercial batch with published purity enables direct use as a chromatographic or crystallographic reference without additional in-house purification, reducing lead time and cost relative to compounds that require custom synthesis and characterization.

Purity specification Procurement Reference standard

Synthetic Access via Well-Defined Route from 4-Chlorobenzoic Acid and 3,4-Dimethylaniline Ensures Reproducible Scale-Up

The compound is synthesized via a straightforward amide coupling between an activated 4-chlorobenzoic acid derivative and 3,4-dimethylaniline . Both starting materials are widely available commodity chemicals, in contrast to some benzamide analogs that require substituted anilines with more complex synthesis. This simplicity reduces supply-chain risk and enables rapid, reproducible scale-up in academic or pilot-plant settings. The published purity assessment (melting point, IR, NMR) [1] provides a standard characterization package that can be replicated to confirm identity after synthesis.

Synthesis Scale-up Amide coupling

Recommended Application Scenarios for 4-Chloro-N-(3,4-dimethylphenyl)benzamide Based on Verified Differentiated Properties


Single-Crystal X-ray Diffraction Reference Standard for Benzanilide Conformational Analysis

The near-planar conformation (dihedral angle 5.5°) and well-defined orthorhombic Pbca crystal lattice make this compound an ideal reference standard for calibrating diffractometers and validating structure-solution protocols in benzanilide crystallography [1]. Its reproducible unit cell parameters (a = 9.55 Å, b = 10.10 Å, c = 28.13 Å) serve as a benchmark for assessing instrument performance and data quality [1].

Calibrant for Reversed-Phase HPLC Method Development Targeting N-Arylbenzamide Lipophilicity Ranges

With a calculated LogP of 4.70, 4-chloro-N-(3,4-dimethylphenyl)benzamide occupies a useful lipophilicity window for calibrating C18 or C8 HPLC columns when developing methods for moderately lipophilic benzamide derivatives [2]. It can serve as a retention-time marker to assess column performance and mobile-phase consistency.

Co-Crystallization Partner for Crystal Engineering of Halogenated Aromatic Amides

The directional N—H···O hydrogen-bond chains along the a-axis [1] and the presence of a chlorine atom amenable to halogen bonding make this compound a valuable co-former in crystal engineering screens aimed at modulating solubility, stability, or mechanical properties of active pharmaceutical ingredients.

Starting Material for Structure-Activity Relationship (SAR) Libraries Targeting FtsZ or Other Benzamide-Responsive Proteins

Although the parent compound exhibits weak FtsZ GTPase inhibition (IC₅₀ ≈ 27 µM) [3], the 4-chloro and 3,4-dimethyl substitution pattern provides a validated starting scaffold for parallel synthesis of focused libraries targeting bacterial cell division. The well-characterized solid-state structure aids in interpreting SAR trends and guiding co-crystallography efforts.

Quote Request

Request a Quote for 4-chloro-N-(3,4-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.